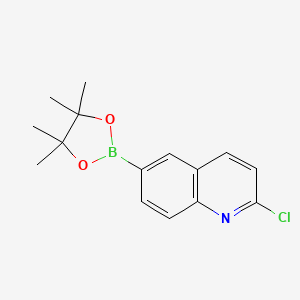

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronic ester derivative of quinoline. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a chloro and a boronic ester group in the quinoline ring makes it a versatile intermediate for further chemical modifications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of 2-chloroquinoline. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the use of a palladium catalyst, a base such as potassium carbonate, and a boronic ester reagent like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial processes may incorporate more robust purification techniques, such as crystallization and chromatography, to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The boronic ester group can be oxidized to form the corresponding boronic acid.

Cross-Coupling Reactions: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

Substituted Quinoline Derivatives: Formed through substitution reactions.

Boronic Acids: Formed through oxidation of the boronic ester group.

Biaryl Compounds: Formed through cross-coupling reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antiparasitic Activity

Research has indicated that compounds related to 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exhibit potential as antiparasitic agents. For instance, derivatives have shown activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A study optimizing quinazoline derivatives demonstrated that modifications could enhance potency against this pathogen while improving pharmacokinetic properties such as lipophilicity and membrane permeability .

Case Study: Optimization for Trypanosomiasis

- Compound Tested: this compound analogs

- Target: Trypanosoma brucei

- Results: Several analogs exhibited sub-micromolar potency with improved LogP values. The most promising compounds achieved EC50 values in the range of 0.29 μM to 0.32 μM .

Material Science

2.1 Synthesis of Boron-Doped Materials

The unique boron-containing structure of this compound allows it to be utilized in the synthesis of boron-doped materials. These materials are crucial in developing advanced electronic devices and catalysts.

Synthesis Methodology:

The compound can be synthesized via Suzuki coupling reactions involving boronic esters and halogenated quinolines. This method has been optimized to yield high-purity products suitable for further applications in material sciences .

Organic Synthesis

3.1 C–H Borylation Reactions

The compound plays a vital role in C–H borylation reactions catalyzed by iridium complexes. This reaction allows the introduction of boron into organic molecules selectively and efficiently.

Key Findings:

- The borylation of 6-fluoroquinolines with iridium catalysts leads to the formation of quinoline boronic esters that can undergo further transformations.

- The resulting products from these reactions demonstrate versatility for subsequent functionalization .

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on the specific application and the chemical reactions it undergoes. In cross-coupling reactions, the boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetallation with an aryl halide to form a new carbon-carbon bond. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- 4-Quinolineboronic Acid Pinacol Ester

- 2-Chlorocyclohexanol

Uniqueness

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to the presence of both a chloro and a boronic ester group on the quinoline ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in synthetic organic chemistry.

Actividad Biológica

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound of interest due to its potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C13H15BClN2O2

- Molecular Weight : 254.52 g/mol

- CAS Number : 1150561-74-2

The compound features a quinoline core substituted with a chlorinated group and a boron-containing dioxaborolane moiety, which may influence its biological interactions.

Biological Activity

Research indicates that compounds containing boron can exhibit various biological activities, including enzyme inhibition and anti-inflammatory properties. The specific biological activities of this compound are summarized below:

Enzyme Inhibition

Studies have shown that similar boron-containing compounds can inhibit specific kinases involved in various cellular processes. For instance:

- DYRK1A Inhibition : Compounds structurally related to this compound have been identified as potent inhibitors of DYRK1A kinase. DYRK1A is implicated in neurodegenerative diseases and cancer. Inhibitors targeting this enzyme can potentially modulate pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

Research on related compounds has demonstrated significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines. The mechanism often involves the modulation of signaling pathways associated with inflammation, making these compounds candidates for therapeutic applications in conditions like arthritis and neuroinflammation .

Case Study 1: DYRK1A Inhibition

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that certain derivatives exhibited antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPVMEBTXKWQOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.